molecular formula C11H13NO2 B2635729 4-[4-(hydroxymethyl)phenoxy]butanenitrile CAS No. 125439-56-7

4-[4-(hydroxymethyl)phenoxy]butanenitrile

Cat. No.: B2635729
CAS No.: 125439-56-7
M. Wt: 191.23
InChI Key: WAEZZCAFZLZKKH-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)phenoxy]butanenitrile is a nitrile-containing organic compound characterized by a phenoxy group substituted with a hydroxymethyl moiety at the para position, attached to the fourth carbon of a butanenitrile chain. Its molecular formula is C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol). This compound has been utilized as a synthetic building block in organic chemistry, though commercial availability is currently discontinued . Its structural features, including the electron-donating hydroxymethyl group and the nitrile functionality, make it a subject of interest in comparative studies with analogs.

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEZZCAFZLZKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125439-56-7
Record name 4-[4-(hydroxymethyl)phenoxy]butanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(hydroxymethyl)phenoxy]butanenitrile typically involves the reaction of 4-hydroxybenzyl alcohol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

  • Inhibition of Enzymes :
    • The compound has been studied as a potential inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in the degradation of prostaglandins, particularly PGE2. Inhibition of this enzyme can lead to increased levels of PGE2, which has implications for inflammatory responses and tissue regeneration .
  • Tissue Regeneration :
    • In animal models, compounds similar to 4-[4-(hydroxymethyl)phenoxy]butanenitrile have shown promise in enhancing tissue regeneration post-injury or surgery. For instance, studies indicated that the administration of these compounds could accelerate recovery in bone marrow transplantation models by improving neutrophil and platelet recovery .
  • Colitis Treatment :
    • The compound has also demonstrated efficacy in ameliorating colitis symptoms in mice models, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Pharmaceutical Formulations

This compound can be incorporated into pharmaceutical formulations aimed at treating various conditions:

  • Muscle Degeneration : A method utilizing this compound was disclosed for treating muscular deterioration, indicating its role in enhancing muscle contractility and overall muscle health .
  • Combination Therapies : The compound's ability to modulate biological pathways makes it a candidate for combination therapies, particularly in oncology and regenerative medicine.

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+192.10192142.5
[M+Na]+214.08386154.1
[M+NH₄]+209.12846147.0
[M+K]+230.05780144.5
[M-H]-190.08736136.8

Case Studies

  • Case Study on Tissue Recovery :
    • In a controlled study involving mice subjected to bone marrow transplantation, the application of a compound structurally related to this compound resulted in a significant reduction in recovery time for neutrophils and platelets compared to control groups receiving saline injections. The study highlighted the compound's potential role in clinical settings to improve patient outcomes post-transplantation .
  • Colitis Management Case Study :
    • A separate investigation into the effects of this compound on induced colitis models showed that treatment led to reduced inflammation markers and improved histological scores compared to untreated controls, suggesting its utility as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-[4-(hydroxymethyl)phenoxy]butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Source
4-[4-(Hydroxymethyl)phenoxy]butanenitrile C₁₁H₁₃NO₂ 191.23 Phenoxy, hydroxymethyl Discontinued building block
4-(4-Hydroxyphenoxy)butanenitrile C₁₀H₁₁NO₂ 177.20 Phenoxy, hydroxyl Synthetic intermediate
4-[2-Chloro-4-(trifluoromethyl)phenoxy]butanenitrile C₁₁H₉ClF₃NO 279.65 Chloro, trifluoromethyl Halogenated derivative for specialty synthesis
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile C₁₄H₁₀BrNO₂ 304.14 Bromo, hydroxymethyl, benzonitrile Crisaborole intermediate (protein kinase inhibitor)
4-Phenylbutanenitrile C₁₀H₁₁N 145.20 Phenyl Organic synthesis precursor
4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile C₁₁H₁₉NO₈ 293.27 Glucosyl, multiple hydroxyls Natural product (Rhodiola kirilowii)
Key Observations:

Substituent Influence on Reactivity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like 4-(4-hydroxyphenoxy)butanenitrile . Halogenated derivatives (e.g., bromo, chloro, trifluoromethyl) exhibit increased molecular weight and lipophilicity, which may reduce aqueous solubility but improve membrane permeability in pharmaceutical contexts .

Nitrile Position and Biological Activity: The benzonitrile derivative (Crisaborole intermediate) demonstrates significant protein kinase inhibitory activity, attributed to the nitrile's positioning adjacent to a bromo-hydroxymethylphenoxy group . In contrast, butanenitrile derivatives (e.g., the target compound) lack this spatial arrangement, likely reducing similar bioactivity.

Natural vs. Synthetic Derivatives: Glycosylated analogs, such as 4-(β-D-glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile, exhibit enhanced solubility due to the glucose moiety and are isolated from medicinal plants like Rhodiola kirilowii . These natural products contrast with synthetic analogs, which prioritize structural simplicity for industrial applications.

Physicochemical and Spectroscopic Comparisons

  • Boiling Points/Melting Points: Limited data exist for the target compound, but halogenated analogs (e.g., 4-[2-Chloro-4-(trifluoromethyl)phenoxy]butanenitrile) are expected to have higher boiling points due to increased molecular mass and halogen-induced van der Waals forces .
  • NMR and FTIR Profiles :
    • The hydroxymethyl group in the target compound would show characteristic NMR peaks for -CH₂OH (δ ~3.8–4.2 ppm) and IR stretching for O-H (~3200–3600 cm⁻¹) .
    • Halogenated analogs exhibit distinct NMR shifts (e.g., bromo substituents at δ ~7.5–7.8 ppm) and IR absorptions for C-Br (~500–600 cm⁻¹) .

Biological Activity

4-[4-(hydroxymethyl)phenoxy]butanenitrile , with the CAS number 125439-56-7, is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a phenoxy group and a nitrile functional group, which may contribute to its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that compounds with similar structures often exhibit effects on:

  • Enzyme Inhibition : Compounds with phenoxy groups are known to inhibit specific enzymes, such as cyclooxygenases and lipoxygenases, which play crucial roles in inflammatory processes.
  • Cell Proliferation : Some derivatives of phenoxy compounds have been shown to modulate cell cycle progression, potentially impacting cancer cell growth.

Case Studies and Research Findings

  • Inhibition of Prostaglandin Dehydrogenase :
    A study investigated the inhibition of 15-prostaglandin dehydrogenase (15-PGDH) by related compounds. The findings indicated that certain structural modifications could enhance the inhibitory potency, suggesting a similar potential for this compound in modulating prostaglandin levels in vivo .
  • Cytotoxicity in Cancer Cell Lines :
    Research on structurally analogous compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HL60 and HeLa cells. These studies highlighted the importance of structure-activity relationships in determining the efficacy of phenoxy-based compounds .
  • Antiviral Activity :
    Related compounds have been synthesized and evaluated for antiviral properties against viruses such as HSV and HIV. The results indicated promising activity, which may extend to this compound, warranting further investigation into its potential as an antiviral agent .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameMain Biological ActivityNotable Findings
This compoundPotential enzyme inhibitionSimilar structure enhances activity
BenzopsoralensCytotoxicity in malignant cellsMore effective under UVA irradiation
9-[2-fluoro-4-hydroxy-3-hydroxymethyl-2-butenyl]adenineAntiviral activityEffective against HSV and HIV

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.

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